GSK6853 -

GSK6853

Catalog Number: EVT-270230
CAS Number:
Molecular Formula: C22H27N5O3
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK6853 is a chemical probe for the bromodomain of BRPF1 that displays a TR-FRET pIC50 value of 8.1 and a BROMOscan pKd value of 9.5. It exhibits >1,600-fold selectivity for BRPF1 over all other bromodomains in a BROMOscan assay and shows cellular target engagement with a pIC50 value of 7.7 in a NanoBRET assay evaluating the interaction of the NanoLuc-BRPF1 bromodomain with histone H3.3-HaloTag in HEK293 cells. See the Structural Genomics Consortium (SGC) website for more information.
GSK6853 is a potent (300 pM), soluble, cell active (20 nM), and highly selective inhibitor of the BRPF1 bromodomain, and demonstrated properties suitable for cellular and in vivo studies. The BRPF (Bromodomain and PHD Fingercontaining) protein family are important scaffolding proteins for assembly of MYST histone acetyltransferase complexes. BRPF1 (bromodomain and PHD finger containing protein 1) is involved in the epigenetic regulation of gene expression and have been implicated in human cancer.
Overview

GSK6853 is a selective inhibitor of the Bromodomain and PHD Finger-containing protein 1, commonly referred to as BRPF1. This compound belongs to a class of small molecules that target bromodomains, which are protein interaction modules that recognize acetylated lysine residues on histones and other proteins. Bromodomains play crucial roles in the regulation of gene expression and are implicated in various diseases, including cancer. GSK6853 has been developed as a chemical probe to explore the biological functions of BRPF1 and its potential therapeutic applications.

Source and Classification

GSK6853 was identified through structure-based drug design and optimization of an initial compound, GSK5959, which was part of a broader effort to develop selective bromodomain inhibitors. The compound is classified as a benzimidazolone derivative, which is a well-known scaffold in medicinal chemistry for developing bioactive compounds. GSK6853 has been shown to exhibit high selectivity towards BRPF1 compared to other bromodomains, making it a valuable tool for studying the specific roles of BRPF1 in cellular processes and disease mechanisms .

Synthesis Analysis

The synthesis of GSK6853 involved several key steps, starting from the optimization of the 1,3-dimethylbenzimidazolone scaffold. The synthetic route included:

  1. Initial Compound Optimization: The starting material was modified through structure-activity relationship studies to enhance potency and selectivity.
  2. Chemical Reactions: Various chemical reactions such as amide coupling and Suzuki coupling were employed to introduce functional groups that improved solubility and binding affinity .
  3. Final Compound Characterization: The final product was characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

The synthesis process yielded GSK6853 as a potent inhibitor with an IC50 value in the low nanomolar range, indicating its efficacy in inhibiting BRPF1 activity .

Molecular Structure Analysis

The molecular structure of GSK6853 features a benzimidazolone core, which is critical for its interaction with the bromodomain. Key structural characteristics include:

  • Benzimidazolone Core: This scaffold is essential for mimicking acetyl-lysine interactions.
  • Functional Groups: Specific substitutions on the benzimidazolone ring enhance solubility and binding affinity to BRPF1.
  • Binding Interactions: The crystal structure of GSK6853 in complex with BRPF1 reveals critical interactions with residues in the acetyl-lysine binding pocket, including hydrogen bonds and van der Waals contacts .

Data from crystallography studies indicate that GSK6853 effectively occupies the Kac binding site within BRPF1, which is crucial for its inhibitory action.

Chemical Reactions Analysis

The synthesis of GSK6853 involved several chemical reactions:

  • Amide Coupling: This reaction was used to attach various substituents to the benzimidazolone scaffold, enhancing its binding properties.
  • Suzuki Coupling: Employed for introducing aryl groups that improve solubility and selectivity.
  • Optimization Reactions: Further modifications were made to refine the compound's potency through systematic variations at specific positions on the scaffold .

These reactions were carefully controlled to ensure high yield and purity of the final product.

Mechanism of Action

GSK6853 functions by selectively inhibiting the bromodomain activity of BRPF1. The mechanism involves:

  • Binding to Acetyl-Lysine Site: GSK6853 competes with acetylated lysine residues for binding at the bromodomain's Kac site.
  • Disruption of Protein Interactions: By occupying this site, GSK6853 disrupts the interaction between BRPF1 and its target proteins, leading to altered gene expression profiles .
  • Cellular Effects: In cellular assays, GSK6853 has been shown to influence pathways related to cell survival and proliferation, particularly under conditions that mimic tumor microenvironments .
Physical and Chemical Properties Analysis

GSK6853 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 Da.
  • Solubility: Demonstrates good solubility in aqueous solutions (up to 140 μg/mL) at physiological pH.
  • Selectivity: Exhibits over 1600-fold selectivity towards BRPF1 compared to other bromodomains .
  • Stability: The compound displays favorable pharmacokinetic properties, including a half-life suitable for in vivo studies.

These properties make GSK6853 an attractive candidate for further development as a therapeutic agent.

Applications

GSK6853 serves multiple scientific purposes:

  • Research Tool: It is utilized as a chemical probe for investigating the biological roles of BRPF1 in various cellular contexts.
  • Therapeutic Potential: Due to its selectivity and potency, GSK6853 may be explored further as a therapeutic agent in cancer treatment where BRPF1 plays a significant role.
  • Drug Development Platform: The insights gained from studies using GSK6853 can inform the design of new inhibitors targeting other bromodomains or related epigenetic regulators .
Chemical and Structural Characterization of GSK6853

Molecular Structure and Physicochemical Properties

GSK6853 (chemical name: N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxo-benzimidazol-5-yl]-2-methoxybenzamide) is a benzimidazolone-based inhibitor targeting the bromodomain of BRPF1 (Bromodomain and PHD Finger-containing protein 1). Its molecular formula is C₂₂H₂₇N₅O₃, with a molecular weight of 409.48 g/mol and a CAS registry number of 1910124-24-1 [3] [6] [9]. The compound features a chiral (R)-2-methylpiperazine moiety linked to the 1,3-dimethylbenzimidazolone core, which is further substituted with a 2-methoxybenzamide group at the 5-position. This arrangement creates a planar benzimidazolone system that facilitates critical interactions with the BRPF1 acetyl-lysine binding pocket [2] [8].

Key physicochemical properties include:

  • ChromLogD pH 7.4: 2.0, indicating moderate hydrophilicity [1] [9]
  • Solubility: 140 µg/mL in CLND (chemiluminescent nitrogen detection) assay [1]
  • pKd: 9.5 (0.3 nM) for BRPF1 bromodomain binding, measured by BromoScan technology [1] [3]

Table 1: Physicochemical Profile of GSK6853

PropertyValueMeasurement Method
Molecular FormulaC₂₂H₂₇N₅O₃-
Molecular Weight409.48 g/mol-
CAS Registry Number1910124-24-1-
ChromLogD (pH 7.4)2.0Chromatographic method
Solubility140 μg/mLCLND assay
pKd (BRPF1)9.5 (0.3 nM)BromoScan
SMILESC[C@@H]1CNCCN1C2=C(NC(C3=CC=CC=C3OC)=O)C=C(C(N4C)=C2)N(C)C4=O-

The three-dimensional conformation is stabilized by an intramolecular hydrogen bond between the methoxy oxygen of the benzamide substituent and the adjacent amide N-H, constraining rotational freedom and enhancing target affinity [2] [8]. This structural rigidity contributes to its exceptional selectivity profile.

Synthesis and Optimization of Benzimidazolone Derivatives

GSK6853 emerged from systematic optimization of benzimidazolone scaffolds to address limitations of earlier BRPF1 inhibitors. The progenitor compound GSK5959 exhibited potent BRPF1 inhibition (TR-FRET pIC50 7.1, BROMOscan pKd 8.0) but suffered from suboptimal physicochemical properties, including high lipophilicity (ChromLogD 6.0) and low solubility (8 μg/mL) [2] [8]. Initial structure-activity relationship (SAR) exploration focused on three regions: the benzimidazolone 6-position side chain, the 5-position benzamide, and the core N3-methyl group.

Key synthetic improvements included:

  • 6-Position Optimization: Replacement of the piperidine in GSK5959 with smaller alkoxy groups (e.g., isopropoxy in Compound 5) maintained potency while reducing logD. However, solubility remained inadequate (<20 μg/mL) [2] [8].
  • Benzamide Modifications: Introduction of solubilizing groups at the ortho-position of the benzamide scaffold (e.g., hydroxyethyl in Compound 26) increased solubility but caused steric clashes with the ZA loop, reducing BRPF1 affinity by 40-fold [2].
  • Core Refinement: Incorporation of a basic nitrogen via piperazine at the 6-position (Compound 28) yielded a breakthrough. This modification enabled a hydrogen bond with the Asn651 backbone carbonyl while improving solubility (logD 2.0, solubility >100 μg/mL) [2] [8].

Table 2: Evolution of Benzimidazolone Inhibitors

Compound6-SubstituentBRPF1 TR-FRET pIC50LogDSolubility (μg/mL)
GSK5959Piperidine7.16.08
Compound 5Isopropoxy7.84.2<20
Compound 28(R)-2-Methylpiperazine8.12.0140
GSK6853(R)-2-Methylpiperazine8.12.0140

The final synthetic route to GSK6853 features a palladium-catalyzed Buchwald-Hartwig amination between a 5-amino-6-chlorobenzimidazolone intermediate and (R)-2-methylpiperazine, followed by coupling with 2-methoxybenzoyl chloride [2] [8]. This efficient sequence enabled multigram-scale synthesis with >99% chiral purity, essential for preclinical evaluation.

Structure-Activity Relationship (SAR) Analysis

Comprehensive SAR studies revealed three critical determinants of GSK6853's potency and selectivity:

1. 6-Position Heteroatom Linkage

Ether or amine linkers at the benzimidazolone 6-position significantly outperformed carbon-linked analogs. The piperazine derivative 28 (GSK6853 prototype) exhibited 10-fold higher BRPF1 affinity than its tetrahydropyridine counterpart 31 (Table 3). This was attributed to electronic stabilization of the bioactive benzamide conformation rather than steric factors [2] [8]:

"The 40-fold variation in BRPF1 activities of analogues... provides support for the hypothesis that linking via a heteroatom electrostatically influences the conformation of the 5-benzamide" [2]

2. Benzamide Ortho-Substitution

The 2-methoxy group on the benzamide moiety proved optimal. Removal (as in 18) or repositioning (e.g., 3-methoxy in 23) reduced potency by >10-fold. Pyridyl analogs like 19 retained activity but increased basicity, while 6-substituted pyridines (24, 25) suffered from electrostatic repulsion with the amide carbonyl [2] [8].

3. Chiral Methyl Configuration

The (R)-stereochemistry at the 2-methylpiperazine moiety enhanced BRPF1 binding affinity by 3-fold compared to the (S)-enantiomer. Molecular modeling indicated improved van der Waals contacts with Phe714 and Asn708 in the ZA channel [2] [10].

Table 3: Critical SAR Determinants for BRPF1 Inhibition

Modification SiteAnalog ChangeEffect on BRPF1 PotencyKey Observation
6-Position LinkerPiperazine (28) vs tetrahydropyridine (31)10-fold increaseHeteroatom enables electrostatic stabilization
Benzamide ortho-group2-Methoxy (GSK6853) vs unsubstituted (18)>10-fold decreaseIntramolecular H-bond critical for affinity
Chiral center(R)-methyl vs (S)-methyl3-fold decreaseOptimal fit with ZA loop residues
Core N3-substituentMethyl vs hydroxyethyl (26)40-fold decreaseSteric clash with hydrophobic channel

GSK6853's selectivity was rigorously validated across 48 bromodomains, showing >1,600-fold selectivity over all non-BRPF family targets, including BRD4 BD1/BD2 (TR-FRET pIC50 <4.3) [1] [6] [9]. This exceptional profile is attributed to its unique engagement of BRPF1-specific residues in the ZA loop (e.g., Glu655) and the non-conserved Asn651 region [2] [8].

Properties

Product Name

GSK6853

IUPAC Name

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-2-methoxybenzamide

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C22H27N5O3/c1-14-13-23-9-10-27(14)17-12-19-18(25(2)22(29)26(19)3)11-16(17)24-21(28)15-7-5-6-8-20(15)30-4/h5-8,11-12,14,23H,9-10,13H2,1-4H3,(H,24,28)/t14-/m1/s1

InChI Key

FQWDVNSBYDXPIO-CQSZACIVSA-N

SMILES

CC1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C

Solubility

Soluble in DMSO, not in water

Synonyms

GSK6853; GSK 6853; GSK-6853.

Canonical SMILES

CC1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C

Isomeric SMILES

C[C@@H]1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.